molecular formula C24H21NO5 B3010398 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide CAS No. 1396853-10-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide

Cat. No. B3010398
CAS RN: 1396853-10-3
M. Wt: 403.434
InChI Key: PUBSBYSIKUQTTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper discusses the synthesis of antipyrine derivatives with good yields and their spectroscopic characterization. Similarly, paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. Paper details the synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, and paper outlines the preparation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide from ortho-toluylchloride and 2-amino-4-picoline. These methods could potentially be adapted for the synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives, as seen in papers , , , , , and . These studies reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions, such as π-interactions, which are crucial for the solid-state structure of these compounds. The molecular geometry and vibrational frequencies are often calculated using density functional theory (DFT), which is also used to analyze the electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is explored through various studies. For example, paper investigates the colorimetric sensing behavior of a benzamide derivative for fluoride anions, which involves a deprotonation-enhanced intramolecular charge transfer mechanism. Paper examines the reactivity of benzamide metal complexes with human cancer cells, showing significant antitumor activity. These studies suggest that benzamide derivatives can participate in a range of chemical reactions, which could be relevant for the analysis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various techniques. Thermal analysis, such as thermal gravimetric analysis (TGA), is used to study the stability of these compounds . Spectroscopic methods, including IR, UV-Visible, and NMR, provide information on the vibrational frequencies and electronic transitions , , , . The biological properties, such as antiproliferative and antioxidative activities, are evaluated in vitro, and the results are often rationalized through DFT calculations . These methods could be applied to determine the properties of this compound.

Scientific Research Applications

Development of Novel Fluorescence Probes

This compound has been utilized in the creation of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase. The probes designed from derivatives of this compound, namely HPF and APF, exhibit minimal fluorescence on their own but produce a strongly fluorescent compound, fluorescein, in the presence of hROS and hypochlorite. These probes offer a reliable method for distinguishing hROS from other reactive oxygen species and have shown potential in visualizing −OCl generated in stimulated neutrophils, indicating their utility in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzo[d][1,3]dioxol-5-yl derivatives have been found to have anticancer activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Proper handling and disposal procedures should be followed when working with any chemical compound .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-24(27,15-10-11-20-21(12-15)29-14-28-20)13-25-23(26)22-16-6-2-4-8-18(16)30-19-9-5-3-7-17(19)22/h2-12,22,27H,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBSBYSIKUQTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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